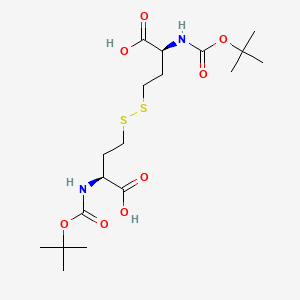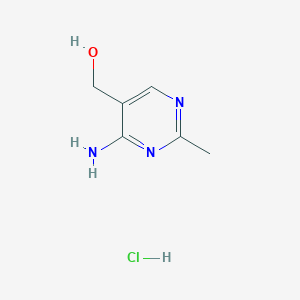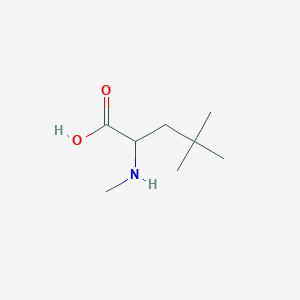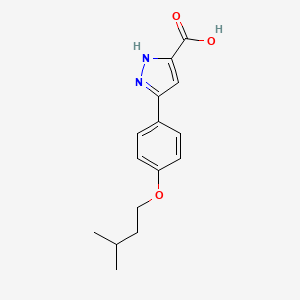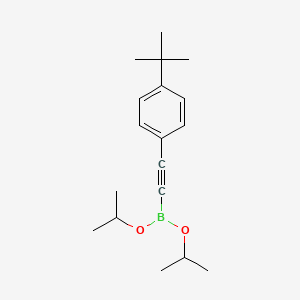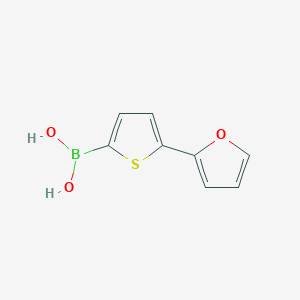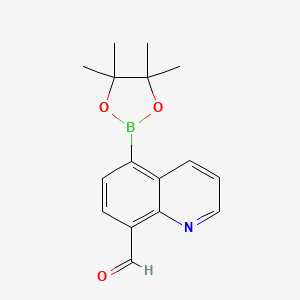![molecular formula C12H22N2O2 B3097381 Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1310381-28-2](/img/structure/B3097381.png)
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Overview
Description
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group.
Mechanism of Action
Target of Action
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a type of macrocyclic compound . Macrocyclic compounds are recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPIs) .
Mode of Action
The exact mode of action of Tert-butyl anti-8-amino-3-azabicyclo[32It’s known that macrocyclic compounds like this often work by disrupting protein-protein interactions . These interactions are crucial for many biological processes, and their disruption can lead to various effects, depending on the specific proteins involved.
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl anti-8-amino-3-azabicyclo[32Given its classification as a macrocyclic compound, it’s likely that it affects pathways involving protein-protein interactions . The downstream effects would depend on the specific proteins and pathways involved.
Result of Action
The molecular and cellular effects of Tert-butyl anti-8-amino-3-azabicyclo[32As a macrocyclic compound, it’s likely to have diverse effects depending on the specific protein-protein interactions it disrupts .
Preparation Methods
The synthesis of tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of organic solvents and specific reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro group or other oxidized forms.
Reduction: Reducing agents can be used to convert the carboxylate group into an alcohol or other reduced forms.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a different stereochemistry, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (1R,5S)-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQZRPOOJVDHJ-ULKQDVFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

![2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID](/img/structure/B3097322.png)
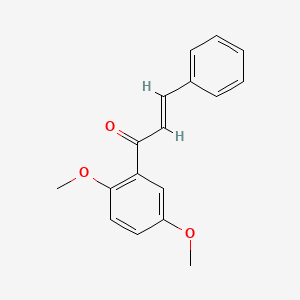
![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)
